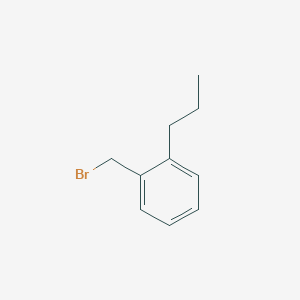

1-(Bromomethyl)-2-propylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated propylbenzene derivatives can involve different strategies. For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et 3 N to give products in excellent yields within about 3 s .Molecular Structure Analysis

The molecular structure of brominated propylbenzenes has been extensively studied. For example, the configuration of tetrabromopropylbenzene has been established through X-ray crystallography . The conformational preferences of brominated propylbenzenes, such as 1-bromo-1-propylbenzene, have been inferred from various spectroscopic methods .Chemical Reactions Analysis

Brominated propylbenzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromopropylbenzenes . The reactivity of highly substituted propylbenzenes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propylbenzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-propylbenzene reveals the thermodynamic equilibrium between axial and equatorial conformers . The free energy differences between isomers of brominated propylbenzyl systems have been explored, providing information on their stability and conformational preferences .Wissenschaftliche Forschungsanwendungen

Oxidation Studies

- The oxidation of n-propylbenzene, a compound closely related to 1-(Bromomethyl)-2-propylbenzene, has been studied to understand its thermal decomposition and oxidation routes. This research is significant in delineating the oxidation mechanisms of such compounds (Dagaut, Ristori, Bakali, & Cathonnet, 2002).

Crystal Structure Analysis

- The solvates of bromomethyl-substituted benzene derivatives, including compounds like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, have been analyzed for their crystal structures. These studies contribute to understanding the conformation and reactivity of similar bromomethyl-substituted benzenes (Szlachcic, Migda, & Stadnicka, 2007).

Polymer Synthesis

- Bromomethyl-substituted aromatic compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene are used in the synthesis of hyperbranched polyethers. This application demonstrates the potential of bromomethyl-substituted benzenes in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Catalysis and Organic Synthesis

- Compounds such as 1-bromo-2,6-bis(bromomethyl)benzene are used in carbonylation reactions catalyzed by cobalt carbonyl. This highlights the role of bromomethyl-substituted benzenes in facilitating important organic transformations (Shim et al., 1994).

Fuel Cell Technology

- Bromomethyl-substituted compounds like 1,3,5-tris(bromomethyl)benzene are used to crosslink polybenzimidazole membranes in high-temperature proton exchange membrane fuel cells. This application is crucial in advancing fuel cell technology (Yang et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-propylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJPMPUBUQLQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)

![N-(4-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2654627.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2654630.png)

![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)